molecular formula C10H13ClF3N B7948441 (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B7948441
M. Wt: 239.66 g/mol
InChI Key: GQLJZDHBPFJQCF-OGFXRTJISA-N
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Description

®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group and a methyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as the use of trifluoromethylating agents.

    Formation of the Ethanamine Moiety:

    Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution is necessary to obtain the ®-enantiomer. This can be done using chiral chromatography or other resolution techniques.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines back to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound .

    1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine: The non-chiral version without the hydrochloride salt.

    1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both a trifluoromethyl group and an amine group

Properties

IUPAC Name

(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLJZDHBPFJQCF-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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